N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide
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Description
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H24N4O3S2 and its molecular weight is 432.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a thiophene derivative, and thiophene-based compounds have been found to exhibit a variety of biological effects . .
Mode of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Biochemical Pathways
As a thiophene derivative, it may potentially affect a variety of biochemical pathways, given the broad range of biological activities exhibited by other thiophene derivatives
Result of Action
Given the broad range of biological activities exhibited by other thiophene derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-14-19(17-9-12-28-13-17)15(2)24(22-14)11-10-21-20(25)16-5-7-18(8-6-16)29(26,27)23(3)4/h5-9,12-13H,10-11H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNALXIROCGCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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